BnO-PEG1-CH2CO2tBu

Beschreibung

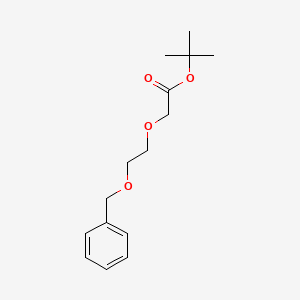

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIGIWTGHNVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of BnO-PEG1-CH2CO2tBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

BnO-PEG1-CH2CO2tBu, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a heterobifunctional single-unit polyethylene glycol (PEG) linker. Its unique structure, featuring a benzyl-protected hydroxyl group and a tert-butyl-protected carboxylic acid, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its known physicochemical properties, outlines general experimental protocols for its characterization, and illustrates its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The precise quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, its fundamental properties have been established.

| Property | Value | Source |

| Chemical Name | tert-butyl 2-(2-(benzyloxy)ethoxy)acetate | Multiple |

| Synonyms | This compound | Multiple |

| CAS Number | 1309451-06-6 | Multiple |

| Molecular Formula | C₁₅H₂₂O₄ | Multiple |

| Molecular Weight | 266.33 g/mol | Multiple |

| SMILES | CC(C)(C)OC(=O)COCCOCc1ccccc1 | Multiple |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Storage Temperature | -20°C | Supplier Data |

Table 1: General Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

| Refractive Index | Not Available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO). The PEG unit imparts some aqueous solubility, a key feature for its application in bioconjugation. | Inferred from structure and application |

Table 2: Specific Physical Properties (Largely Undocumented)

Role in Drug Development: A PROTAC Linker

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker's physicochemical properties, such as its length, flexibility, and solubility, are critical determinants of the resulting PROTAC's efficacy, including its ability to promote the formation of a stable ternary complex between the target protein and the E3 ligase, as well as its cell permeability and pharmacokinetic profile. The single PEG unit in this compound enhances the water solubility of the resulting PROTAC, which can improve its drug-like properties.

Caption: General workflow for PROTAC synthesis using this compound.

Caption: Logical relationship of linker properties to PROTAC function.

Experimental Protocols for Characterization

While specific experimental data for this compound is scarce, the following are generalized protocols for the characterization of PEG-based linkers, which are directly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure and purity of the linker.

-

Objective: To verify the presence of characteristic proton and carbon signals corresponding to the benzyl, PEG, and tert-butyl groups.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expected Signals:

-

Aromatic protons of the benzyl group (~7.3 ppm).

-

Methylene protons of the benzyl group (-CH₂-Ph) (~4.5 ppm).

-

Methylene protons of the PEG linker (-O-CH₂-CH₂-O-) (~3.6-3.7 ppm).

-

Methylene protons adjacent to the ester (-O-CH₂-C=O) (~4.1 ppm).

-

Singlet for the tert-butyl group (-C(CH₃)₃) (~1.4 ppm).

-

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Expected Signals:

-

Aromatic carbons of the benzyl group (~127-138 ppm).

-

Carbonyl carbon of the ester (~170 ppm).

-

Carbons of the PEG and benzyl methylene groups (~68-73 ppm).

-

Quaternary and methyl carbons of the tert-butyl group (~81 and ~28 ppm, respectively).

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Ion: The primary ion observed will likely be the sodium adduct [M+Na]⁺ (m/z 289.14) or the protonated molecule [M+H]⁺ (m/z 267.16). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

-

Objective: To separate the compound from any starting materials, by-products, or degradation products and to quantify its purity.

-

Method: A reverse-phase HPLC method is typically appropriate.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

-

Analysis:

-

Inject a solution of the compound.

-

The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

-

Conclusion

This compound is a well-defined chemical entity with a crucial role as a heterobifunctional linker in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a comprehensive public dataset of its specific physicochemical properties is lacking, its structure allows for predictable behavior and its characterization can be readily achieved using standard analytical techniques. The strategic incorporation of this and similar PEG linkers is a key consideration in the rational design of effective and bioavailable PROTAC therapeutics.

Technical Guide: Synthesis and Characterization of BnO-PEG1-CH2CO2tBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG1-CH2CO2tBu, chemically known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a valuable bifunctional molecule commonly employed in biomedical research and drug development. Its structure incorporates a benzyl-protected hydroxyl group, a short polyethylene glycol (PEG) linker, and a tert-butyl-protected carboxylic acid. This arrangement makes it a versatile building block for various applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs), in bioconjugation, and for the development of drug delivery systems.[1] The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a crucial property for biological applications.[1] The benzyl and tert-butyl protecting groups can be selectively removed under different conditions, allowing for orthogonal chemical modifications.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed, plausible experimental protocol, tabulated physicochemical and analytical data, and visual diagrams to illustrate the synthetic workflow and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | tert-Butyl 2-(2-(benzyloxy)ethoxy)acetate | N/A |

| Synonym | This compound | [2] |

| CAS Number | 1309451-06-6 | [2] |

| Molecular Formula | C15H22O4 | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow oil | Inferred |

| SMILES | CC(C)(C)OC(=O)COCCOCc1ccccc1 | [2] |

Synthesis Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This method involves the deprotonation of 2-(benzyloxy)ethanol to form an alkoxide, which then acts as a nucleophile to displace a halide from an appropriate tert-butyl acetate derivative. A detailed experimental protocol based on this established methodology is provided below.

Materials and Reagents

-

2-(Benzyloxy)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Experimental Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is then added to the flask.

-

Formation of the Alkoxide: A solution of 2-(benzyloxy)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is allowed to stir at this temperature for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Alkylation: A solution of tert-butyl bromoacetate (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound as a colorless to pale yellow oil.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for similar functional groups.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 7.38 - 7.25 | m |

| 4.58 | s |

| 4.15 | s |

| 3.75 | t |

| 3.68 | t |

| 1.48 | s |

Mass Spectrometry (MS)

The expected mass spectrometry data for this compound is as follows:

| Ionization Mode | Calculated Mass [M+Na]⁺ |

| Electrospray Ionization (ESI) | 289.1416 |

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Components

The diagram below shows the logical relationship between the starting materials, intermediate, and the final product in the synthesis.

Caption: Logical flow from reactants to product in the synthesis.

References

A Technical Guide to BnO-PEG1-CH2CO2tBu in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical building block BnO-PEG1-CH2CO2tBu and its role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). We will explore its function as a linker precursor, its impact on ternary complex formation, and provide relevant experimental context.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that represent a revolutionary approach in drug discovery. They function by inducing the degradation of specific target proteins within the cell. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

This compound: A Versatile Linker Precursor

This compound is a chemical building block used in the synthesis of PROTAC linkers. Its structure comprises a benzyloxy (BnO) group, a single polyethylene glycol (PEG) unit, and a tert-butyl protected carboxylic acid. This compound is not the final linker itself but a precursor that offers several advantages in PROTAC design:

-

Controlled Synthesis: The tert-butyl ester serves as a protecting group for the carboxylic acid. This allows for selective deprotection and subsequent amide bond formation with an amine-containing E3 ligase ligand or target protein ligand, providing precise control during the multi-step synthesis of a PROTAC.

-

Hydrophilicity: The PEG unit enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.

-

Defined Length: As a PEG1 linker, it provides a specific and relatively short spacer, which can be optimal for inducing favorable protein-protein interactions within the ternary complex.

The general workflow for incorporating this compound into a PROTAC is depicted below.

Figure 1: General workflow for PROTAC synthesis using this compound.

Mechanism of Action

Once synthesized into a PROTAC, the linker derived from this compound plays a crucial, albeit indirect, role in the molecule's mechanism of action. This process, known as induced proximity, leads to the degradation of the target protein.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The linker's role is to bridge these two proteins, and its properties are critical for the stability and productivity of this complex. An optimal linker facilitates an orientation that allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data and Experimental Protocols

While specific quantitative data for a PROTAC utilizing a linker derived solely from this compound is not prominently available in public literature, we can infer its potential performance based on studies of similar short-chain PEG linkers. The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, measured by parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| Parameter | Description | Typical Range for Effective PROTACs |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding of the PROTAC to the target protein and the E3 ligase. | 1 nM - 10 µM |

| Ternary Complex Cooperativity (α) | A measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity. | 0.1 - 100 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | < 1 µM |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | > 80% |

Experimental Protocol: Western Blot for Protein Degradation

A common method to quantify PROTAC-induced protein degradation is Western blotting.

Objective: To determine the DC50 of a PROTAC.

Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC50 value.

-

The Role of BnO-PEG1-CH2CO2tBu in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth examination of the role and application of BnO-PEG1-CH2CO2tBu, a monofunctional polyethylene glycol (PEG) based linker, in the synthesis of PROTACs. Through a representative case study, this document will detail the synthesis, experimental evaluation, and underlying biological pathways relevant to the application of such linkers in drug discovery and development.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell. This event-driven pharmacology offers several advantages, including the potential for catalytic activity and the ability to target non-enzymatic proteins.[1]

PROTACs are a prominent class of protein degraders. These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Crucial Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it plays a critical role in the efficacy of a PROTAC. The length, rigidity, and chemical composition of the linker influence several key properties of the molecule, including:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

-

Physicochemical Properties: The linker can significantly impact the solubility, cell permeability, and metabolic stability of the PROTAC.[]

-

Degradation Efficiency: The choice of linker can directly affect the potency (DC50) and maximal level of degradation (Dmax) of the target protein.

PEG linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[]

This compound: A Versatile Linker Building Block

This compound, also known as tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, is a valuable building block for the synthesis of PROTACs. Its key structural features include:

-

A single PEG unit: This short PEG chain imparts hydrophilicity, which can improve the solubility of the resulting PROTAC.

-

A tert-butyl ester: This protecting group allows for the selective deprotection to a carboxylic acid, which can then be coupled to an amine-containing ligand (either the POI binder or the E3 ligase recruiter).

-

A benzyl ether: The benzyl group serves as a protecting group for the other end of the linker.

These features enable a modular and controlled approach to PROTAC synthesis.

Representative Case Study: Synthesis of a BET Degrader using a PEG1-type Linker

While a specific publication detailing the use of this compound was not identified, we can illustrate its application through the synthesis of a well-characterized PROTAC with a similar linker structure. For this purpose, we will consider the synthesis of a bromodomain and extra-terminal domain (BET) protein degrader, which often utilize PEG linkers.

Synthetic Scheme

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. First, the linker is deprotected and coupled to one of the ligands, followed by deprotection of the other end of the linker and coupling to the second ligand.

Figure 1: Representative workflow for PROTAC synthesis using a protected PEG1 linker.

Detailed Experimental Protocol (Representative)

Step 1: Deprotection of the tert-butyl ester

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield BnO-PEG1-CH2COOH.

Step 2: Coupling with E3 Ligase Ligand

-

Dissolve BnO-PEG1-CH2COOH (1.1 eq), an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide, 1.0 eq), and HATU (1.2 eq) in dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Purify the product by flash chromatography to obtain the E3 ligand-linker conjugate.

Step 3: Deprotection of the Benzyl Ether

-

Dissolve the E3 ligand-linker conjugate (1.0 eq) in methanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected intermediate.

Step 4: Coupling with POI Ligand

-

Dissolve the deprotected intermediate (1.0 eq) and a POI ligand with a suitable leaving group (e.g., a bromo-functionalized JQ1 analog, 1.2 eq) in DMF.

-

Add potassium carbonate (K2CO3) (3.0 eq) to the mixture.

-

Stir the reaction at 60°C for 12 hours.

-

Purify the final PROTAC product by preparative HPLC.

Biological Evaluation of PROTACs

Once synthesized, the PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.

Target Protein Degradation

The primary assay for a PROTAC is to measure its ability to degrade the target protein.

Experimental Protocol: Western Blotting

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Quantitative Data Presentation

The degradation data is typically presented in tables and dose-response curves to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

| PROTAC Concentration (nM) | % Target Protein Remaining |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

Table 1: Representative quantitative data from a Western blot experiment.

| Parameter | Value |

| DC50 | 12 nM |

| Dmax | 85% |

Table 2: Key degradation parameters derived from the dose-response curve.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to hijack the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.

Figure 2: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

Linkers are a cornerstone of PROTAC design, and building blocks like this compound provide a versatile platform for the synthesis of these powerful therapeutic agents. The monofunctional PEG unit can enhance the physicochemical properties of the PROTAC, while the protected functional groups allow for a controlled and modular synthetic strategy. Through careful design and rigorous biological evaluation, PROTACs developed with such linkers have the potential to revolutionize the treatment of a wide range of diseases by targeting previously intractable proteins for degradation. The representative data and protocols provided in this guide serve as a foundation for researchers and drug developers working in this exciting field.

References

An In-depth Technical Guide on the Utilization of BnO-PEG1-CH2CO2tBu for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide focuses on the application of BnO-PEG1-CH2CO2tBu, a protected polyethylene glycol (PEG)-based linker, in the synthesis and functional application of PROTACs for inducing protein ubiquitination and subsequent degradation. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for PROTAC synthesis and evaluation, and a summary of relevant quantitative data to guide researchers in the development of novel protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional POI molecules.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the degrader. The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex. PEG linkers, such as the one derived from this compound, are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic flexibility for optimizing linker length. The BnO- (benzyl) and tBu- (tert-butyl) protecting groups in this compound allow for orthogonal deprotection strategies, facilitating the sequential conjugation of the E3 ligase and POI ligands.

Signaling Pathway of PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC involves the hijacking and manipulation of the cell's natural protein degradation machinery. The key steps are illustrated in the signaling pathway diagram below.

Caption: PROTAC-induced protein degradation pathway.

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using the this compound linker involves a multi-step process that includes the deprotection of the linker and sequential amide coupling reactions with the E3 ligase ligand and the POI ligand.

General Synthetic Workflow

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocol for PROTAC Synthesis

This protocol provides a general guideline. Specific reaction conditions may need to be optimized based on the properties of the E3 ligase and POI ligands.

Step 1: Deprotection of the tert-butyl ester

-

Dissolve this compound (1 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude BnO-PEG1-CH2COOH is typically used in the next step without further purification.

Step 2: Amide coupling with the E3 ligase ligand

-

Dissolve the crude BnO-PEG1-CH2COOH (1 equivalent) and the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or VH032 for VHL) (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the E3 ligase-linker-Bn intermediate.

Step 3: Deprotection of the benzyl group

-

Dissolve the E3 ligase-linker-Bn intermediate (1 equivalent) in methanol or ethanol.

-

Add Palladium on carbon (10% w/w) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the amine-functionalized E3 ligase-linker intermediate.

Step 4: Amide coupling with the POI ligand

-

Dissolve the amine-functionalized E3 ligase-linker intermediate (1 equivalent) and the carboxylic acid-containing POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Work-up the reaction as described in Step 2.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Experimental Evaluation of PROTAC Activity

Quantification of Protein Degradation by Western Blot

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][2]

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

4.2.1. NanoBRET™ Assay This live-cell assay measures the proximity of two proteins using bioluminescence resonance energy transfer.[][4]

Protocol:

-

Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

-

Compound Treatment: Plate the transfected cells and treat with serial dilutions of the PROTAC.

-

Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

-

Signal Measurement: Measure the donor and acceptor emissions using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[]

4.2.2. AlphaLISA® Assay This bead-based immunoassay measures the proximity of two molecules in a lysate.

Protocol:

-

Reagent Preparation: Prepare a mixture of the recombinant tagged POI, the tagged E3 ligase complex, and the PROTAC in an assay buffer.

-

Bead Addition: Add AlphaLISA® acceptor beads conjugated to an antibody against the POI tag and donor beads conjugated to an antibody against the E3 ligase tag.

-

Incubation: Incubate the mixture in the dark.

-

Signal Measurement: Read the plate on an Alpha-enabled plate reader.

-

Data Analysis: The signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.[5][6]

High-Throughput Protein Degradation Assay (HiBiT)

The HiBiT system provides a sensitive, real-time method for quantifying protein levels in live cells.[][8]

Protocol:

-

Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line stably expressing the LgBiT protein.

-

Cell Plating and Treatment: Plate the engineered cells and treat with a range of PROTAC concentrations.

-

Luminescence Measurement: At various time points, add the Nano-Glo® HiBiT Lytic Detection Reagent and measure the luminescence.

-

Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged POI. Calculate the percentage of degradation relative to the vehicle control to determine DC50, Dmax, and degradation kinetics.[][8]

Quantitative Data for PROTACs with PEG Linkers

Table 1: Biological Activity of a BCR-ABL PROTAC with a PEG1 Linker (Arg-PEG1-Dasa)

| Parameter | Value | Cell Line | Notes |

| DC50 | 0.85 nM | K562 | Concentration for 50% degradation of BCR-ABL protein after 48 hours. |

| Dmax | >98% | K562 | Maximum degradation of BCR-ABL protein observed at ~5 nM. |

| IC50 | 0.36 nM | K562 | Half-maximal inhibitory concentration for cell proliferation after 48 hours. |

Table 2: Comparative Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | DC50 (nM) [a] | Dmax (%) [b] |

| JQ1-PEG1-VHL | >1000 | <20 |

| JQ1-PEG2-VHL | 250 | ~60 |

| JQ1-PEG3-VHL | 50 | >90 |

| JQ1-PEG4-VHL | 25 | >95 |

| JQ1-PEG5-VHL | 60 | >90 |

| JQ1-PEG6-VHL | 150 | ~80 |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. [b] Dmax: The maximum percentage of target protein degradation achieved.

Note: The data in Table 2 illustrates the critical importance of linker length optimization, where a PEG4 linker provided the optimal degradation of BRD4 in this specific series.

Conclusion

The this compound linker is a valuable and versatile building block for the synthesis of PROTACs. Its protected functional groups allow for controlled and sequential conjugation of E3 ligase and POI ligands, while the PEG unit can confer favorable physicochemical properties to the final degrader molecule. The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis and evaluation of PROTACs, from initial chemical synthesis to the quantification of protein degradation and ternary complex formation in cellular models. While the optimal linker length and composition must be empirically determined for each new POI-E3 ligase pair, the use of well-defined linkers like this compound facilitates the systematic exploration of the chemical space required for the development of potent and selective protein degraders. This in-depth guide serves as a critical resource for researchers aiming to leverage PROTAC technology for therapeutic innovation and the study of protein function.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of BnO-PEG1-CH2CO2tBu on Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[2][3] A critical component of a PROTAC is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase.[2] The composition and length of this linker are paramount in dictating the efficacy of the PROTAC, as they directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][4]

The Role of the Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[7] The linker is not merely a passive spacer but an active contributor to the thermodynamics and kinetics of this complex.[2][4] Its length, flexibility, and chemical properties can influence:

-

Cooperativity: The degree to which the binding of one protein partner enhances the affinity for the other. Positive cooperativity, where the ternary complex is more stable than the individual binary complexes, is often a hallmark of an effective degrader.[8]

-

Conformation: The linker helps to orient the POI and E3 ligase in a manner that is conducive to the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[9]

-

Physicochemical Properties: PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules.[2][10]

The BnO-PEG1-CH2CO2tBu linker offers a short, hydrophilic spacer that can be readily incorporated into PROTAC synthesis. Its single ethylene glycol unit provides a degree of flexibility that can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation.[4]

Hypothetical Case Study: "PROTAC-X" Targeting BRD4 for Degradation via VHL

To illustrate the impact of the this compound linker, we will consider a hypothetical PROTAC, "PROTAC-X." PROTAC-X is designed to induce the degradation of the bromodomain-containing protein 4 (BRD4), a well-known oncology target, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Structure of PROTAC-X:

-

POI Ligand: A derivative of JQ1, a known BRD4 inhibitor.

-

Linker: Derived from this compound.

-

E3 Ligase Ligand: A derivative of a VHL ligand.

Data Presentation: Quantifying Ternary Complex Formation

The stability and cooperativity of the ternary complex are quantified using various biophysical assays. The key parameters measured are the dissociation constants (Kd) for the binary and ternary interactions, and the cooperativity factor (α).

The cooperativity factor (α) is calculated as the ratio of the Kd of the PROTAC for one protein in the absence of the other, to the Kd of the PROTAC for the same protein in the presence of the other. An α value greater than 1 indicates positive cooperativity, a value less than 1 indicates negative cooperativity, and a value of 1 indicates no cooperativity.[8]

Below is a table summarizing hypothetical, yet realistic, quantitative data for PROTAC-X, as would be determined by the experimental protocols that follow.

| Interaction | Assay | Dissociation Constant (Kd) | Cooperativity (α) |

| PROTAC-X + BRD4 | SPR / ITC | 50 nM | - |

| PROTAC-X + VHL | SPR / ITC | 100 nM | - |

| (PROTAC-X + VHL) + BRD4 | SPR / ITC | 10 nM | 5 |

| (PROTAC-X + BRD4) + VHL | SPR / ITC | 20 nM | 5 |

| PROTAC-X induced BRD4-VHL Ternary Complex | TR-FRET | EC50 = 30 nM | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific proteins and PROTACs.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[11][12]

Methodology:

-

Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.

-

Binary Interaction (PROTAC-E3 Ligase):

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.

-

Measure the association and dissociation rates to determine the Kd.

-

-

Binary Interaction (PROTAC-POI):

-

Immobilize the POI (e.g., BRD4) on a separate sensor chip.

-

Flow a series of concentrations of the PROTAC over the immobilized POI to determine the Kd.

-

-

Ternary Complex Formation:

-

To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, inject a constant concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase.

-

The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Fit the data to a steady-state affinity model to determine the ternary Kd.

-

Calculate the cooperativity factor (α).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon molecular binding, providing information on binding affinity, stoichiometry, and thermodynamics.[11][12]

Methodology:

-

Sample Preparation:

-

Place one binding partner (e.g., the E3 ligase) in the sample cell.

-

Load the other binding partner (e.g., the PROTAC) into the injection syringe.

-

-

Binary Titration:

-

Perform a series of injections of the PROTAC into the E3 ligase solution.

-

Measure the heat evolved or absorbed after each injection.

-

Integrate the heat signals and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Repeat the experiment by titrating the PROTAC into the POI solution.

-

-

Ternary Titration:

-

To determine the ternary complex affinity, place the E3 ligase pre-saturated with the PROTAC in the sample cell.

-

Titrate the POI into this solution.

-

The resulting thermogram represents the formation of the ternary complex.

-

Analyze the data to determine the ternary Kd and thermodynamic parameters.

-

Calculate the cooperativity factor (α).

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Proximity Assay

TR-FRET is a robust, high-throughput assay for detecting molecular proximity. It is commonly used to measure the formation of the ternary complex in solution.

Methodology:

-

Reagent Preparation:

-

Label the POI (e.g., BRD4) with a donor fluorophore (e.g., Terbium cryptate).

-

Label the E3 ligase (e.g., VHL) with an acceptor fluorophore (e.g., d2).

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the labeled POI and E3 ligase.

-

Add a serial dilution of the PROTAC.

-

Incubate to allow for ternary complex formation.

-

-

Data Acquisition:

-

Excite the donor fluorophore at the appropriate wavelength (e.g., 337 nm).

-

Measure the emission from both the donor and the acceptor at their respective wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio as a function of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.

-

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-X induces ternary complex formation, leading to ubiquitination and degradation of the POI.

Experimental Workflow: Biophysical Characterization of PROTAC-X

Caption: Workflow for the biophysical and cellular characterization of a novel PROTAC.

Conclusion

The linker is a critical design element in the development of effective PROTACs. While specific data for PROTACs utilizing the this compound linker is not yet prevalent in published literature, the principles outlined in this guide provide a robust framework for its investigation. The hypothetical case study of PROTAC-X demonstrates how a combination of biophysical techniques can be employed to quantitatively assess the formation of the ternary complex, a crucial step in the rational design of next-generation protein degraders. The detailed protocols and visual workflows serve as a valuable resource for researchers in the field of targeted protein degradation, enabling them to systematically evaluate the impact of linkers like this compound on the path to novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. precisepeg.com [precisepeg.com]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bnopeg1ch2co2tbu — TargetMol Chemicals [targetmol.com]

- 6. bno-peg-1-ch2co2tbu — TargetMol Chemicals [targetmol.com]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. jove.com [jove.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The BnO-PEG1-CH2CO2tBu Linker: A Technical Guide to its Application in Novel E3 Ligase Recruitment for Targeted Protein Degradation

Disclaimer: As of late 2025, a comprehensive review of scientific and patent literature did not yield specific examples of the BnO-PEG1-CH2CO2tBu linker being used for the recruitment of novel E3 ubiquitin ligases. Consequently, this document serves as an in-depth technical guide outlining the hypothetical application of this linker based on established principles of Proteolysis-Targeting Chimera (PROTAC) design and characterization. The experimental protocols and data presented herein are illustrative and based on methodologies commonly employed in the field of targeted protein degradation.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at its forefront. These heterobifunctional molecules induce the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the degrader.

The this compound linker is a PEG-based linker that offers a balance of hydrophilicity and defined length, making it a potentially attractive building block for PROTAC synthesis. Its structure features a benzyloxy (BnO) group, a single polyethylene glycol (PEG1) unit, and a tert-butyl (tBu) protected carboxylic acid. This guide will explore the potential application of this linker in the recruitment of novel E3 ligases, providing a framework for researchers in the field of drug discovery.

Core Concepts in Novel E3 Ligase Recruitment

While the majority of PROTACs in development recruit the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for TPD. Recruiting novel E3 ligases can offer several advantages, including:

-

Tissue-specific degradation: Some E3 ligases are expressed in a tissue-specific manner, which could lead to more targeted therapies with reduced off-target effects.

-

Overcoming resistance: Tumor cells can develop resistance to CRBN or VHL-based PROTACs by downregulating these E3 ligases. Expanding the repertoire of recruited E3 ligases can provide alternative degradation pathways.

-

Improved degradation kinetics: Different E3 ligases may have varying efficiencies in ubiquitinating specific POIs.

The process of developing a PROTAC for a novel E3 ligase involves identifying a suitable ligand for the E3 ligase, synthesizing a library of PROTACs with varying linkers, and rigorously evaluating their degradation efficacy and mechanism of action.

The Role of the this compound Linker

The this compound linker possesses several features that make it a candidate for PROTAC synthesis:

-

PEG Unit: The single PEG unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.

-

Defined Length: The short and defined length of the linker provides a specific spatial separation between the POI and E3 ligase ligands, which is crucial for optimal ternary complex formation.

-

Protected Carboxylic Acid: The tert-butyl protected carboxylic acid allows for straightforward conjugation to an amine-containing ligand on either the POI-binding or E3-ligase-binding moiety, following deprotection.

-

Benzyloxy Group: The benzyloxy group can be used for further chemical modification or as a stable endpoint of the linker.

Hypothetical Experimental Workflow

The following sections outline a hypothetical experimental workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker to recruit a novel E3 ligase.

PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker would typically involve a multi-step process. The general strategy would be to first deprotect the tert-butyl group to reveal the carboxylic acid, which can then be coupled to an amine-functionalized E3 ligase ligand. The benzyloxy group could be deprotected to reveal a hydroxyl group for conjugation to the POI ligand, or the POI ligand could be attached via another functional group on the benzyl ring.

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Experimental Protocols

Protocol 1: Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude BnO-PEG1-CH2COOH can be used in the next step without further purification.

Protocol 2: Amide Coupling to E3 Ligase Ligand

-

Dissolve the crude BnO-PEG1-CH2COOH (1.0 eq) and the amine-functionalized novel E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Final PROTAC Synthesis

The final coupling step will depend on the functional group available on the POI ligand and the strategy chosen for the benzyloxy end of the linker. Assuming a hydroxyl group is revealed after debenzylation and the POI ligand has a suitable leaving group, a Williamson ether synthesis could be employed.

Biochemical and Cellular Characterization

Once the PROTAC is synthesized, a series of biochemical and cellular assays are required to evaluate its efficacy.

Caption: A typical workflow for the biochemical and cellular evaluation of a newly synthesized PROTAC.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how such data would be presented.

Table 1: Biochemical Characterization of PROTAC-X

| Compound | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Formation (α) |

| PROTAC-X | 50 | 250 | 5.2 |

| POI Ligand | 45 | >10,000 | N/A |

| E3 Ligand | >10,000 | 230 | N/A |

Kd values would be determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The cooperativity factor (α) would be calculated from these binding affinities.

Table 2: Cellular Activity of PROTAC-X

| Compound | DC50 (nM) | Dmax (%) | Cellular Target Engagement (EC50, nM) |

| PROTAC-X | 15 | 95 | 25 |

| POI Ligand | >10,000 (no degradation) | 0 | 50 |

| E3 Ligand | >10,000 (no degradation) | 0 | >10,000 |

DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be determined by Western Blot or a quantitative cellular protein degradation assay. Cellular target engagement would be measured using an assay like NanoBRET.

Signaling Pathways

The recruitment of a novel E3 ligase would necessitate the characterization of its associated signaling pathways to understand the downstream consequences of its hijacking.

Caption: A simplified diagram illustrating the induced degradation of a POI via a novel E3 ligase recruited by a PROTAC.

Conclusion

The this compound linker represents a viable, albeit currently underexplored, building block for the synthesis of PROTACs. While specific examples of its use in recruiting novel E3 ligases are not yet present in the public domain, the principles of PROTAC design and evaluation provide a clear roadmap for its potential application. Researchers and drug developers can leverage the properties of this linker within a systematic discovery cascade to explore the vast landscape of E3 ligases and unlock new therapeutic opportunities in targeted protein degradation. The methodologies and workflows outlined in this guide provide a foundational framework for such endeavors.

The Versatility of BnO-PEG1-CH2CO2tBu in Developing Novel Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional molecule, tert-butyl 2-(2-(benzyloxy)ethoxy)acetate, commonly known as BnO-PEG1-CH2CO2tBu, has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores its application across various therapeutic areas, providing a technical overview for its integration into drug discovery and development pipelines.

Introduction to this compound as a PROTAC Linker

This compound is a PEG-based linker utilized in the synthesis of PROTACs. These novel therapeutic agents function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.

The key features of the this compound linker include:

-

A Single Polyethylene Glycol (PEG) Unit: This hydrophilic spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.

-

A Benzyl (Bn) Ether Protecting Group: This group masks a hydroxyl functionality and can be removed under specific chemical conditions.

-

A tert-Butyl (tBu) Ester Protecting Group: This group protects a carboxylic acid moiety and is readily cleaved under acidic conditions, allowing for conjugation to a ligand.

These characteristics provide a versatile platform for the modular synthesis of PROTACs targeting a wide array of proteins implicated in various diseases.

Therapeutic Applications and Scope

The application of PROTACs synthesized with PEG-based linkers like this compound is expanding rapidly. While initial research focused heavily on oncology, the scope has broadened to include neurodegenerative diseases, inflammatory conditions, and viral infections.

Oncology

In oncology, PROTACs offer a promising strategy to target proteins that have been historically challenging to drug, such as transcription factors and scaffolding proteins.

-

Androgen Receptor (AR) Degradation in Prostate Cancer: The androgen receptor is a key driver of prostate cancer. PROTACs have been successfully developed to target AR for degradation, offering a potential therapeutic avenue for castration-resistant prostate cancer (CRPC). The use of a flexible PEG linker allows for the optimal positioning of the AR-binding moiety and the E3 ligase ligand to induce potent degradation.

-

BET Bromodomain Protein Degradation in Hematological Malignancies: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene transcription. PROTACs designed to degrade BET proteins have shown significant anti-proliferative effects in various cancer models.

-

Bruton's Tyrosine Kinase (BTK) Degradation in B-cell Malignancies: BTK is a crucial enzyme in the B-cell receptor signaling pathway. PROTAC-mediated degradation of BTK has emerged as a strategy to overcome resistance to conventional BTK inhibitors.

Neurodegenerative Diseases

The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases. PROTACs present a unique opportunity to clear these pathogenic proteins.

-

Targeting Tau Protein in Alzheimer's Disease: The aggregation of hyperphosphorylated tau protein is a central event in the pathology of Alzheimer's disease. The development of PROTACs to specifically degrade tau is an active area of research.

-

Huntingtin Protein Degradation in Huntington's Disease: The mutant huntingtin protein is the causative agent of Huntington's disease. PROTACs are being explored as a means to lower the levels of this toxic protein in the brain.

Inflammatory Diseases

Chronic inflammation underlies numerous diseases. PROTACs can be employed to degrade key inflammatory mediators.

-

IRAK4 Degradation in Autoimmune Diseases: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in inflammatory pathways. PROTACs that induce the degradation of IRAK4 are being investigated for the treatment of various autoimmune and inflammatory conditions.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs utilizing short PEG linkers in various therapeutic contexts.

| Target Protein | Therapeutic Area | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Androgen Receptor | Prostate Cancer | Pomalidomide | PEG-based | 1-10 | >90 | VCaP | [1] |

| BRD4 | Leukemia | VHL Ligand | PEG-based | 5-20 | >95 | MV4-11 | [2] |

| BTK | Lymphoma | Pomalidomide | PEG-based | 1-5 | >90 | Ramos | [3] |

| IRAK4 | Inflammatory Disease | Pomalidomide | PEG-based | 10-50 | >85 | THP-1 | [4] |

Experimental Protocols

General Synthesis of a PROTAC using this compound

The synthesis of a PROTAC is a multi-step process that involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker. The following is a generalized protocol for the synthesis of a PROTAC using the this compound linker.

Step 1: Deprotection of the tert-Butyl Ester

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid, BnO-PEG1-CH2COOH.

Step 2: Amide Coupling with the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a primary or secondary amine) and BnO-PEG1-CH2COOH in an anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the intermediate conjugate.

Step 3: Deprotection of the Benzyl Ether

-

Dissolve the intermediate from Step 2 in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium catalyst, such as palladium on carbon (Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected alcohol.

Step 4: Final Coupling with the Target Protein Ligand

-

The deprotected alcohol from Step 3 can be functionalized (e.g., converted to a halide or mesylate) to react with the target protein ligand.

-

Alternatively, the target protein ligand can be modified to contain a reactive group that can be coupled to the alcohol.

-

The final coupling reaction conditions will depend on the specific functional groups on the two fragments.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate the desired cell line in a 6-well plate and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Evaluation

Caption: A generalized workflow for PROTAC development and evaluation.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs for a multitude of therapeutic applications. Its favorable physicochemical properties and synthetic tractability have positioned it as a key component in the development of next-generation targeted protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, including modifications of the this compound scaffold, will be paramount in advancing this exciting therapeutic modality from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of BnO-PEG1-CH2CO2tBu in Advanced Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the pursuit of targeted therapies has led to the development of sophisticated molecular entities designed to selectively eradicate cancer cells while sparing healthy tissue. Among the critical components enabling this precision are bifunctional linkers, which serve as the architectural bridge in modular therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of BnO-PEG1-CH2CO2tBu (tert-butyl 2-(2-(benzyloxy)ethoxy)acetate), a discrete polyethylene glycol (dPEG) linker, and its applications in cancer research. This molecule offers a combination of hydrophilicity and protected functional groups, making it a valuable building block in the synthesis of next-generation cancer therapeutics.

Molecular Profile of this compound

This compound is a heterobifunctional linker characterized by a short, discrete PEG chain (PEG1). Its structure includes two key protecting groups: a benzyl ether (BnO) and a tert-butyl ester (CO2tBu).

-

Polyethylene Glycol (PEG) Core: The single ethylene glycol unit imparts hydrophilicity. In the context of a larger therapeutic molecule like an ADC, PEG linkers are known to improve solubility, reduce aggregation, and prolong circulation half-life.[1] These characteristics can lead to an improved pharmacokinetic profile and potentially enhanced therapeutic efficacy.[2]

-

Benzyl Ether (BnO) Protecting Group: The benzyl group protects a terminal hydroxyl. It is stable under a variety of reaction conditions but can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This deprotection reveals a reactive hydroxyl group for subsequent conjugation.

-

Tert-Butyl Ester (CO2tBu) Protecting Group: The tert-butyl group protects a carboxylic acid. This group is stable to many reagents but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a free carboxylic acid.[3] This carboxylic acid can then be activated to form an amide bond with an amine-containing molecule, such as a cytotoxic payload or a ligand for an E3 ligase.

The presence of these orthogonal protecting groups allows for a controlled, stepwise synthesis of complex bioconjugates, making this compound a versatile tool in drug development.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic payload directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker connecting the antibody and the payload is critical to the ADC's stability and efficacy.[]

A hydrophilic linker like this compound can be incorporated into an ADC to enhance the overall water solubility of the conjugate, which is often challenged by the hydrophobic nature of the cytotoxic drug.[1] This improved solubility helps prevent aggregation and can lead to a more homogenous and effective therapeutic agent.[5]

Illustrative Synthesis Workflow for ADCs

The following diagram illustrates a generalized workflow for constructing an ADC, where a linker like this compound would be utilized.

Mechanism of Action of an ADC

The diagram below outlines the general mechanism by which an ADC targets and kills cancer cells. The PEG linker plays a crucial role in maintaining the stability of the ADC in circulation until it reaches the target cell.

References

The Application of BnO-PEG1-CH2CO2tBu in the Development of PROTACs for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, such as tau and α-synuclein. These protein aggregates are often considered "undruggable" by traditional small-molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality to address this challenge by selectively targeting and degrading pathogenic proteins. This guide provides a technical overview of the use of the BnO-PEG1-CH2CO2tBu linker in the synthesis of PROTACs for neurodegenerative disease studies.

The Central Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the PEG linker is a critical parameter that can be optimized to achieve the ideal geometry for the ternary complex, thereby maximizing degradation efficiency.

Profile of the this compound Linker

The this compound is a PEG-based linker with specific protecting groups that facilitate the controlled and sequential synthesis of PROTACs.

-

Chemical Structure: Benzyl-O-(CH2)2-O-CH2-CO-O-tBu